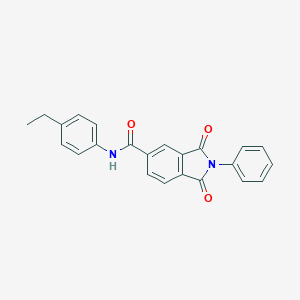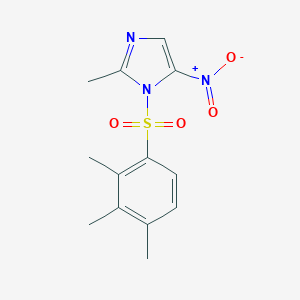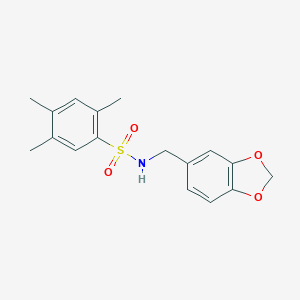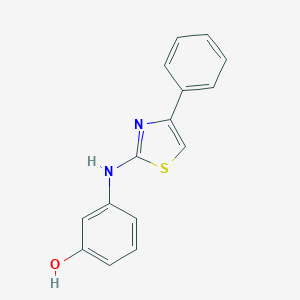
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced thiazole derivatives, and substituted phenol and thiazole compounds .
Scientific Research Applications
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its phenol group enhances its ability to participate in redox reactions and form hydrogen bonds, contributing to its diverse applications .
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C15H12N2OS/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11/h1-10,18H,(H,16,17) |
InChI Key |
AGQNMYLPVLOPBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


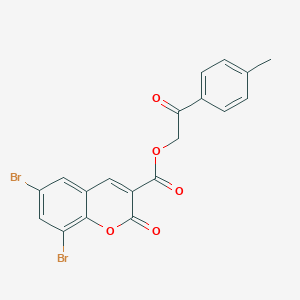
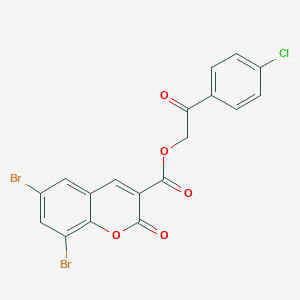
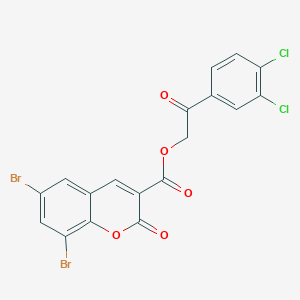
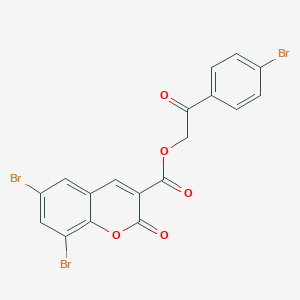
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)
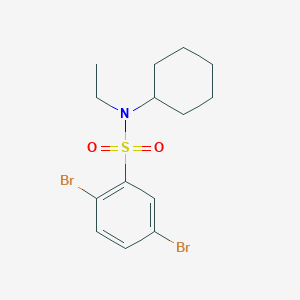
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
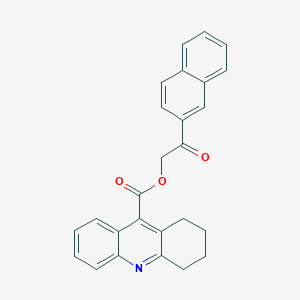
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)
